molecular formula C15H16F3N5O4S B166686 Prosulfuron CAS No. 94125-34-5

Prosulfuron

Cat. No. B166686
CAS RN: 94125-34-5
M. Wt: 419.4 g/mol
InChI Key: LTUNNEGNEKBSEH-UHFFFAOYSA-N
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Description

Prosulfuron is a selective, sulfonylurea herbicide, used in controlling broadleaf weeds in agricultural crops . It has the empirical formula C15H16F3N5O4S and a molecular weight of 419.38 .


Synthesis Analysis

The synthesis of Prosulfuron involves several steps . It starts with the synthesis of 2-(3,3,3-trifluoro-1-propenyl)-benzenesulfonic acid from o-aminobenzenesulfonic acid and 3,3,3-trifluoro-1-propylene. This is followed by hydrogenation reduction to generate 2-(3,3,3-trifluoro propyl)-benzenesulfonic acid, which reacts with phosgene and ammonia gas to obtain 2-(3,3,3-trifluoro propyl)-benzene sulfonamide. The final step involves a reaction with dimethyl carbonate and 2-amine-4-methoxy-6-methyl-1,3,5-triazine to produce Prosulfuron .


Molecular Structure Analysis

The Prosulfuron molecule contains a total of 45 bonds. There are 29 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 ether (aromatic), and 1 sulfonamide (thio-/dithio-) .


Chemical Reactions Analysis

Prosulfuron is highly soluble in water and many organic solvents, is volatile, mobile and has a high potential for leaching to groundwater . It is generally moderately persistent in soil systems but can be very persistent in aquatic systems .


Physical And Chemical Properties Analysis

Prosulfuron has a molecular weight of 419.38 g/mol . It is highly soluble in water and many organic solvents .

Scientific Research Applications

Soil Interaction and Environmental Fate

Prosulfuron, a sulfonylurea herbicide, is utilized for controlling broadleaf weeds in crops like corn and sorghum. Its fate in soil is significantly influenced by soil pH and water content. The degradation process is primarily pH-dependent, where hydrolysis of the sulfonylurea bridge forms phenyl sulfonamide. Microbial degradation also plays a role, transforming prosulfuron into products like CO2 and desmethyl prosulfuron. Soil pH and water content are pivotal in determining the herbicide's dissipation rate and environmental behavior. These factors are essential for understanding and predicting the environmental fate of prosulfuron in agricultural settings (Hultgren et al., 2002).

Agricultural Practices and Crop Safety

The interaction between prosulfuron and crops, especially soybeans, has been studied to mitigate the effects of herbicide soil residues. The use of sulfonylurea-tolerant (ST) soybean traits can significantly reduce the adverse effects of prosulfuron residues on soybean grain yield. This adaptation is particularly relevant in soils with higher pH, where prosulfuron's persistence is notable. While tillage practices like chisel plowing don't notably decrease non-ST soybean's response to prosulfuron residues, the choice of soybean variety and understanding the soil pH can help manage herbicide carryover risks in agricultural fields (Anderson & Simmons, 2004).

Environmental and Regulatory Assessments

Prosulfuron's risk assessment and regulatory status have been reviewed, highlighting the importance of setting specific usage restrictions based on environmental and health impact studies. The European Food Safety Authority (EFSA) conducted a peer review, focusing on prosulfuron's application as a herbicide on maize and sweet corn. The review underscored the necessity of regulatory frameworks to identify missing information and manage concerns related to the pesticide's use (Anastassiadou et al., 2020).

Impact on Soil Microorganisms

The interaction between prosulfuron and soil microbial communities is a critical aspect of its environmental impact. The presence of prosulfuron and other sulphonylurea herbicides in the soil can affect microbial biomass, soil respiration, metabolic activity, and enzymatic activities. These changes depend on the concentration of the herbicide and can have long-term effects on soil health and fertility. Monitoring these parameters provides insights into the sustainable use of herbicides and their long-term environmental implications (Sofo et al., 2012).

Soil Transformation Processes

Understanding the transformation processes of prosulfuron in the soil is crucial for predicting its environmental fate and designing appropriate mitigation strategies. The transformation is notably rapid in acidic soils, with chemical dissipation mechanisms playing a significant role. Identifying transformation products, such as phenylsulfonic acid derivatives, aids in comprehending the environmental behavior and potential risks associated with prosulfuron use in agriculture (Menniti et al., 2003).

Safety And Hazards

Prosulfuron is moderately toxic to mammals . It is also moderately toxic to birds, honeybees, earthworms, and fish but less so to aquatic invertebrates . It is highly toxic to algae and aquatic plants . It is classified as an environmentally hazardous substance, solid, n.o.s. (Prosulfuron), and a marine pollutant .

Future Directions

The future of Prosulfuron and similar substances is subject to ongoing research and regulatory review . As our understanding of these substances and their impacts on the environment and human health continues to evolve, so too will the regulations and guidelines governing their use .

properties

IUPAC Name

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O4S/c1-9-19-12(22-14(20-9)27-2)21-13(24)23-28(25,26)11-6-4-3-5-10(11)7-8-15(16,17)18/h3-6H,7-8H2,1-2H3,(H2,19,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUNNEGNEKBSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034868
Record name Prosulfuron
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Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

100.00 °C (212.00 °F) - closed cup
Record name Prosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 29 mg/L (pH 4.5), 87 mg/L (pH 5.0), 4000 mg/L (pH 6.8), 43000 mg/L (pH 7.7) at 25 °C, Solubility in g/L at 25 °C: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180
Record name Prosulfuron
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.45 g/cu cm at 20 °C
Record name Prosulfuron
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

<2.63X10-8 mm Hg at 25 °C (OECD Guideline 104)
Record name Prosulfuron
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Prosulfuron

Color/Form

Colorless crystals

CAS RN

94125-34-5
Record name Prosulfuron
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Record name Prosulfuron [ISO]
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Record name Prosulfuron
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Record name Benzenesulfonamide, N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-2-(3,3,3-trifluoropropyl)
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Record name PROSULFURON
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Record name Prosulfuron
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

155 °C (decomp.)
Record name Prosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

2.9 g of N-[2-(3,3,3-trifluoro-1-propenyl)-phenylsulfonyl]-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-urea are dissolved in 50 ml of ethyl acetate; there are then added 1.5 g of a 5% palladium/charcoal catalyst, and the mixture is shaken for 16 hours at 20°-25° C. in a hydrogen atmosphere. The catalyst is filtered off, and the residue is completely concentrated by evaporation and subsequently crystallised from an acetone/ether mixture to thus obtain 2.2 g of N-[2-(3,3,3-trifluoropropyl)-phenylsulfonyl]-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-urea, m.p. 157°-158° C.
Name
N-[2-(3,3,3-trifluoro-1-propenyl)-phenylsulfonyl]-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-urea
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1nc(C)nc(NC(=O)NS(=O)(=O)c2ccccc2C=CC(F)(F)F)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,370
Citations
ME Pampulha, A Oliveira - Current Microbiology, 2006 - Springer
Soil microcosm experiments were used to investigate the effects on growth and activity of soil microorganisms of an herbicide combination (60% bromoxynil + 3% prosulfuron) …
Number of citations: 132 link.springer.com
C Menniti, JP Cambon, J Bastide - Journal of agricultural and food …, 2003 - ACS Publications
… The purpose of this work was to investigate the transformation mechanism of prosulfuron in … Figure 2 Concentration of prosulfuron and metabolites in soils. The prosulfuron degradation …
Number of citations: 10 pubs.acs.org
CA Kinney, KW Mandernack, AR Mosier - Soil Biology and Biochemistry, 2005 - Elsevier
Independent soil microcosm experiments were used to investigate the effects of the fungicides mancozeb and chlorothalonil, and the herbicide prosulfuron, on N 2 O and NO production …
Number of citations: 133 www.sciencedirect.com
RP Hultgren, RJM Hudson, GK Sims - Journal of agricultural and …, 2002 - ACS Publications
… of prosulfuron occurred in 2 of the 10 soils, yielding 14 CO 2 and desmethyl prosulfuron … At equivalent water contents, prosulfuron DT 50 values were positively correlated with soil …
Number of citations: 80 pubs.acs.org
S Hyun, LS Lee - Journal of environmental quality, 2004 - Wiley Online Library
… by measuring prosulfuron sorption on five … prosulfuron accounted for up to 82% of overall sorption in the pH range from 3 to 7. The relative importance of anion exchange to prosulfuron …
Number of citations: 49 acsess.onlinelibrary.wiley.com
T Docters, JM Chovelon, JM Herrmann… - Applied Catalysis B …, 2004 - Elsevier
Titania photocatalysts were synthesised by the molten salts method by reaction of a titanium precursor with three different alkali metal nitrates (LiNO 3 , NaNO 3 , KNO 3 ). The titania …
Number of citations: 51 www.sciencedirect.com
N Soltani, LR Brown, T Cowan… - International journal of …, 2014 - hindawi.com
… Prosulfuron at relatively low use doses can provide growers … Prosulfuron can be tank mixed with glyphosate applied … glyphosate, prosulfuron, and glyphosate plus prosulfuron applied …
Number of citations: 10 www.hindawi.com
C Accinelli, A Vicari, PR Pisa, P Catizone - Agronomie, 2002 - agronomy-journal.org
The objective of this experiment was to estimate field-scale losses of metolachlor, prosulfuron, triasulfuron, atrazine and two of its metabolites (deethylatrazine and deisopropylatrazine) …
Number of citations: 41 www.agronomy-journal.org
G Ma, HD Coble, FT Corbin, JD Burton - Weed science, 1997 - cambridge.org
Differential response of three weed species to prosulfuron was examined through studies of acetolactate synthase (ALS) sensitivity, uptake, translocation, and metabolism of the …
Number of citations: 21 www.cambridge.org
K Kulowski, EL Zirbes, BM Thede… - Journal of Agricultural …, 1997 - ACS Publications
… This paper describes the first microbial transformation experiments of the herbicide prosulfuron. This work was conducted to identify prosulfuron metabolite producing microorganisms …
Number of citations: 44 pubs.acs.org

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